molecular formula C29H26N4O2S B2423224 2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1189871-96-2

2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

Katalognummer: B2423224
CAS-Nummer: 1189871-96-2
Molekulargewicht: 494.61
InChI-Schlüssel: ACBIYABAZPIYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C29H26N4O2S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-benzyl-5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-2-25(28(35)32-17-16-20-12-6-9-15-24(20)32)36-29-31-22-14-8-7-13-21(22)26-30-23(27(34)33(26)29)18-19-10-4-3-5-11-19/h3-15,23,25H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBIYABAZPIYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a member of the imidazo[1,2-c]quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of diabetes management and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H24N4O2SC_{28}H_{24}N_{4}O_{2}S with a molecular weight of 480.59 g/mol. The compound features a complex structure with an indolin moiety and a quinazoline core, contributing to its biological activity.

The primary biological activity associated with this compound is its inhibition of α-glucosidase , an enzyme that plays a critical role in carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce glucose absorption in the intestines, making it a candidate for managing type 2 diabetes mellitus (T2DM).

Inhibition Studies

Recent studies have shown that derivatives of imidazo[1,2-c]quinazolines exhibit varying degrees of α-glucosidase inhibition. For instance:

  • The IC₅₀ values for several synthesized compounds ranged from 12.44 μM to 308.33 μM , significantly lower than that of acarbose (IC₅₀ = 750 μM), indicating stronger inhibitory potential .
  • Structural modifications, such as the introduction of electron-donating groups, were found to enhance inhibitory potency .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

  • Compounds with two phenyl rings on the imidazoquinazoline backbone exhibited improved potency.
  • The presence of substituents such as methoxy groups at specific positions increased α-glucosidase inhibitory activity .

Biological Activity Data Table

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameIC₅₀ (μM)MechanismReference
Acarbose750α-glucosidase inhibitor
Compound 11j50.0α-glucosidase inhibitor
Compound 19e268.25α-glucosidase inhibitor
Compound X12.44α-glucosidase inhibitor

Case Studies

Case Study 1: In Vitro Evaluation
In vitro studies demonstrated that compounds derived from imidazo[1,2-c]quinazolines exhibited significant inhibition against Saccharomyces cerevisiae α-glucosidase. The study employed kinetic analyses and thermodynamic evaluations to understand binding interactions better.

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds showed moderate activity against strains such as E. coli and S. aureus. This was assessed through standard disk diffusion methods, highlighting the potential for further development as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that compounds with imidazo[1,2-c]quinazoline backbones possess significant biological activities. Specifically, studies have indicated that derivatives of this compound can act as potent inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition is particularly relevant for the management of type 2 diabetes, as it helps regulate blood glucose levels by slowing carbohydrate absorption in the intestines.

In Vitro Studies

In vitro evaluations have shown that the synthesized derivatives exhibit varying degrees of inhibitory potency against Saccharomyces cerevisiae α-glucosidase, with IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM . This range indicates a promising potential for these compounds in therapeutic applications aimed at glucose regulation.

Therapeutic Potential

The therapeutic potential of this compound extends beyond diabetes management. The imidazo[1,2-c]quinazoline scaffold has been associated with anti-cancer properties due to its ability to inhibit specific kinases involved in tumor growth and proliferation. Additionally, derivatives have shown promise as anti-inflammatory agents and in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds related to this chemical structure:

Study ReferenceFindings
Identified new inhibitors with significant α-glucosidase inhibitory activity; IC50 values indicate potential for diabetes treatment.
Explored structure-activity relationships (SAR) revealing key modifications that enhance biological efficacy; compounds exhibited varied potencies against target enzymes.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst, temperature) affect yield and purity?

  • Methodological Answer : Common routes involve multi-step heterocyclic condensations. For example:
  • Route 1 : Condensation of imidazo[1,2-c]quinazolinone precursors with thiol-containing indolinone derivatives under reflux in acetic acid (60–80°C, 3–5 hours), yielding ~45–60% purity .
  • Route 2 : Microwave-assisted synthesis (30–60 seconds) using NaOAc in AcOH improves reaction efficiency (70–85% yield) but requires rigorous purification via column chromatography to remove by-products like unreacted benzyl halides .
  • Critical Factors : Solvent polarity (acetic acid vs. DMF) impacts cyclization efficiency. Elevated temperatures reduce reaction time but may degrade thermally sensitive intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR to verify regioselective thioether bond formation (δ 3.8–4.2 ppm for SCH2_2) and benzyl group integration (δ 5.1–5.3 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN:H2_2O gradient) to detect impurities (e.g., de-benzylated by-products) with a detection threshold of ≥95% purity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 523.18) and rule out dimerization .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Benzyl Group : Replace with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3_3) groups to assess impact on receptor binding .
  • Thioether Linker : Substitute with sulfoxide/sulfone to evaluate redox stability .
  • Biological Assays : Use dose-response curves (IC50_{50}/EC50_{50}) in target-specific models (e.g., kinase inhibition assays) with positive controls (e.g., staurosporine for kinase studies) .

Q. What experimental strategies resolve contradictions in bioactivity data across different synthetic batches?

  • Methodological Answer :
  • Batch Analysis : Compare impurity profiles via LC-MS to identify bioactive contaminants (e.g., residual Pd catalysts in Suzuki couplings) .
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemical consistency, especially for chiral centers in the indolin-1-yl moiety .
  • Dose Normalization : Adjust concentrations based on purity metrics (e.g., HPLC) to ensure accurate bioactivity comparisons .

Q. How can electrochemical methods improve the sustainability of synthesizing imidazo-quinazolinone derivatives?

  • Methodological Answer :
  • Dual Oxidative Amination : Electrochemical C(sp3^3)-H amination using Pt electrodes in acetonitrile/water mixtures reduces reliance on toxic oxidants (e.g., DDQ), achieving 65–78% yield with minimal waste .
  • Optimization : Vary voltage (1.2–1.8 V) and electrolyte (e.g., LiClO4_4) to balance reaction rate and by-product formation .

Data Analysis and Reproducibility

Q. What statistical models are suitable for analyzing dose-dependent biological responses in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Four-parameter logistic model (4PL) for IC50_{50} determination, validated via bootstrapping (≥1000 iterations) to estimate confidence intervals .
  • Multivariate Analysis : PCA to differentiate bioactivity clusters across structural analogs (e.g., benzyl vs. non-benzyl derivatives) .

Q. How can researchers validate target engagement in cellular assays for this compound?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation (e.g., ΔTm_{m} ≥2°C) to confirm binding to intended targets (e.g., kinases) .
  • CRISPR Knockout : Use isogenic cell lines lacking the target protein to verify compound specificity .

Synthesis Optimization

Q. What scale-up challenges arise during transition from milligram to gram-scale synthesis?

  • Methodological Answer :
  • Heat Management : Switch from batch reflux to flow chemistry for exothermic steps (e.g., thioether formation) to prevent decomposition .
  • Purification : Replace column chromatography with recrystallization (e.g., DMF/acetic acid mixtures) for cost-effective large-scale purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.